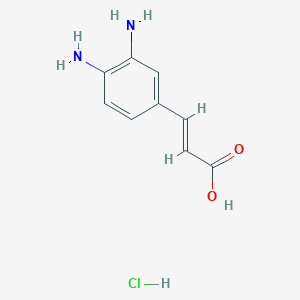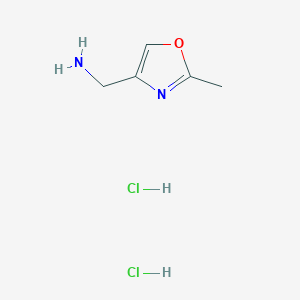
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(bromomethyl)cyclopropane (BBMC) is a cyclic compound consisting of two bromomethyl groups attached to a cyclopropane ring. It is a mixture of diastereomers, meaning that it contains two isomers that have the same molecular formula but a different arrangement of atoms. BBMC has many applications in the scientific research field, including its use as a synthetic intermediate in organic synthesis, as a reagent for the synthesis of other compounds, and in biochemical research.
科学研究应用
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, for the synthesis of other compounds such as cyclopropanecarboxylic acid and cyclopropylglycine. It is also used as an intermediate in the synthesis of a variety of compounds, such as cyclopropylboronic acid, cyclopropylboronic esters, and cyclopropylboronic anhydrides. In addition, 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has been used as a catalyst in the synthesis of cyclopropanes, as well as in the synthesis of other cyclic compounds.
作用机制
The mechanism of action of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is complex and not yet fully understood. It is believed that the bromomethyl groups attached to the cyclopropane ring act as electron-withdrawing groups, resulting in the formation of a cyclopropyl cation. This cation can then react with other molecules to form various cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers have not been extensively studied. It is known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is not toxic to humans and that it has low acute toxicity in animals. However, it is also known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers can cause irritation to the eyes, skin, and respiratory tract, and so it should be handled with caution.
实验室实验的优点和局限性
One of the main advantages of using 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is not very toxic. However, it is important to note that the reaction between 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and other molecules is sensitive to temperature and that it can produce unwanted by-products if the reaction is not carefully monitored.
未来方向
Future research into 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers could focus on further understanding the mechanism of action of the compound and its potential applications in organic synthesis. In addition, further research could explore the potential applications of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in biochemistry and physiology, such as its use as a catalyst in the synthesis of cyclic compounds. Finally, research into the toxicity of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and its potential side effects should be conducted to ensure that it is safe to use in laboratory experiments.
合成方法
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is synthesized by a reaction between 1,2-dibromo-2-methylpropane and a Grignard reagent, such as ethylmagnesium bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent. The reaction is exothermic, meaning that it releases heat, and so it must be carefully monitored to prevent the reaction from becoming too hot and producing unwanted by-products. The reaction is also stereospecific, meaning that the diastereomers produced are dependent on the stereochemistry of the reactants.
属性
IUPAC Name |
1,2-bis(bromomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFOVGHZSNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)cyclopropane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)



phenyl-lambda6-sulfanone](/img/structure/B6600417.png)